Product packaging for 1H-1,3-benzodiazole-2-sulfonyl fluoride(Cat. No.:CAS No. 2060052-54-0)

1H-1,3-benzodiazole-2-sulfonyl fluoride

Cat. No.: B6209856
CAS No.: 2060052-54-0
M. Wt: 200.19 g/mol
InChI Key: UHMGZCPRYPLLLN-UHFFFAOYSA-N
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Description

1H-1,3-Benzodiazole-2-sulfonyl fluoride is a benzimidazole-based chemical reagent featuring a sulfonyl fluoride moiety. With the molecular formula C7H5FN2O2S and a molecular weight of 200.19 g/mol , this compound serves as a versatile building block and potential covalent modifier in medicinal chemistry and chemical biology research. The structural motif of the sulfonyl fluoride (S(=O)(=O)F) is of significant interest in probe development, as it can react with various nucleophilic amino acid residues in enzymes, facilitating mechanism-based inhibition and protein profiling studies . Researchers can utilize this compound for the synthesis of more complex sulfonamide derivatives or in the development of activity-based probes to study enzyme function. The compound is characterized by its SMILES notation, O=S(=O)(F)c1nc2ccccc2[nH]1 . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2060052-54-0

Molecular Formula

C7H5FN2O2S

Molecular Weight

200.19 g/mol

IUPAC Name

1H-benzimidazole-2-sulfonyl fluoride

InChI

InChI=1S/C7H5FN2O2S/c8-13(11,12)7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)

InChI Key

UHMGZCPRYPLLLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)F

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategic Route Design for 1h 1,3 Benzodiazole 2 Sulfonyl Fluoride and Its Precursors

Retrosynthetic Analysis of the 1H-1,3-benzodiazole-2-sulfonyl fluoride (B91410) System

A logical retrosynthetic analysis of 1H-1,3-benzodiazole-2-sulfonyl fluoride suggests several key disconnections. The most apparent disconnection is the sulfur-fluorine (S-F) bond. This leads back to a benzimidazole-2-sulfonyl chloride intermediate, a common precursor for sulfonyl fluorides. The conversion of a sulfonyl chloride to a sulfonyl fluoride is a standard halogen exchange (Halex) reaction.

A more fundamental disconnection breaks the carbon-sulfur (C-S) bond at the C2 position of the benzimidazole (B57391) ring. This approach simplifies the target to the 1H-1,3-benzodiazole (benzimidazole) core and a generic sulfonylating agent (-SO₂F). This strategy, however, poses challenges in direct C-H fluorosulfonylation of the heterocycle.

A more practical pathway involves retrosynthesis from an advanced precursor, such as benzimidazole-2-sulfonic acid. This intermediate can be disconnected to 2-mercaptobenzimidazole (B194830) (1,3-dihydro-2H-1,3-benzimidazole-2-thione), which is readily accessible. The synthesis of 2-mercaptobenzimidazole itself traces back to the foundational building blocks: o-phenylenediamine (B120857) and a one-carbon synthon, typically carbon disulfide. This multi-step approach, building the functionality at the C2 position from a thiol, offers a robust and versatile route to the target molecule.

Synthesis of Key Benzodiazole Intermediates

The construction of the benzimidazole scaffold and its subsequent functionalization are critical steps toward the synthesis of the target sulfonyl fluoride.

Approaches to 1H-1,3-benzodiazole Core Functionalization

The synthesis of the 1H-1,3-benzodiazole ring system is a well-established area of heterocyclic chemistry. The most prevalent method involves the condensation of o-phenylenediamine with a suitable one-carbon component. nih.govresearchgate.net Various reagents can be employed, including carboxylic acids, aldehydes, esters, or acid chlorides, often in the presence of an acid catalyst. nih.gov

For the specific synthesis of this compound, a particularly useful intermediate is 2-mercaptobenzimidazole. This compound can be efficiently prepared by reacting o-phenylenediamine with carbon disulfide. rsc.orgrsc.org An alternative method utilizes potassium ethyl xanthate in an alcoholic solvent, which upon heating and subsequent acidification, provides the desired 2-mercaptobenzimidazole in high yield. rsc.org

Table 1: Selected Synthetic Methods for 2-Mercaptobenzimidazole
Starting MaterialsReagents/ConditionsYieldReference
o-Phenylenediamine, Carbon DisulfideAbsolute Ethanol, Autoclave (150 °C, 15h)Not specified rsc.org
o-Phenylenediamine, Potassium Ethyl Xanthate95% Ethanol/Water, Reflux (3h), Acetic Acid84-86.5% rsc.org
o-Phenylenediamine, N-aminorhodanineXylene, Heat (5h)87% researchgate.net

Development of Advanced Precursors for Sulfonyl Fluoride Installation

With the benzimidazole core established, the next stage involves creating a suitable precursor for the installation of the sulfonyl fluoride group. Starting from 2-mercaptobenzimidazole, a straightforward approach is the oxidation of the thiol group.

Oxidation of 2-mercaptobenzimidazole can lead to the corresponding benzimidazole-2-sulfonic acid. The use of oxidizing agents like hydrogen peroxide can convert the thiol group into a sulfone. rsc.orgrsc.orgmdpi.com Further controlled oxidation can yield the sulfonic acid. This sulfonic acid is an ideal advanced precursor as it can be converted into a sulfonyl halide, which is then subjected to fluorination.

Another strategy involves the direct conversion of the benzimidazole ring to a sulfonyl chloride. For instance, 2-aryl-1H-benzimidazoles can be treated with chlorosulfonic acid to introduce a sulfonic acid group, which can then be converted to the sulfonyl chloride. acs.org Applying this logic, direct chlorosulfonation of the unsubstituted benzimidazole C2-position, while challenging, could theoretically provide the benzimidazole-2-sulfonyl chloride intermediate. However, the oxidation of the more readily available 2-mercaptobenzimidazole presents a more controlled and higher-yielding route to the necessary sulfonic acid or sulfonyl chloride precursor.

Formation of the Sulfonyl Fluoride Moiety: Advanced Fluorosulfonylation Reactions

The final and crucial step in the synthesis is the formation of the sulfonyl fluoride group. This can be achieved through various fluorosulfonylation methods, starting from precursors like sulfonyl chlorides or sulfonic acids.

Optimization of Reaction Conditions for High Purity and Yield

The classic and most common method for synthesizing sulfonyl fluorides is the halogen exchange of the corresponding sulfonyl chlorides. rsc.orgmdpi.com This reaction is typically performed using a fluoride salt as the fluorine source. Potassium fluoride (KF) or potassium bifluoride (KHF₂) are frequently used for this transformation. mdpi.comthieme-connect.com Reaction efficiency can often be improved by using a phase-transfer catalyst, such as 18-crown-6 (B118740) ether, in an aprotic solvent like acetonitrile. mdpi.com More recent robust protocols utilize a simple acetone/water solvent system with KF, which has been shown to be effective for a range of substrates, including heteroaromatics. thieme-connect.com

A highly efficient one-pot method has been developed for the conversion of sulfonic acids or their salts directly to sulfonyl fluorides. rsc.orgnih.gov This process first involves the in-situ generation of the sulfonyl chloride using cyanuric chloride and a catalyst, such as tetrabutylammonium (B224687) bromide (TBAB) or tetramethylammonium (B1211777) chloride (TMAC). This is immediately followed by the addition of a fluoride source, typically KHF₂, to perform the halogen exchange. rsc.orgnih.gov The optimization of this one-pot reaction has been studied extensively.

Table 2: Optimization of One-Pot Sulfonyl Fluoride Synthesis from Sodium 4-methylbenzenesulfonate (B104242)
Catalyst (mol%)Fluoride Source (equiv.)Solvent SystemYield (%)Reference
TBAB (20)KHF₂ (5.0)CH₃CN74 rsc.org
TBAB (5.0)KHF₂ (5.0)CH₃CN74 rsc.org
TBAB (5.0)KHF₂ (3.0)CH₃CN / Acetone (1:1)86 rsc.org
TMAC (20)KHF₂ (5.0)CH₃CN70 rsc.org
TBAB (5.0)KF (5.0)CH₃CN / Acetone (1:1)54 rsc.org

Conditions based on the reaction of sodium 4-methylbenzenesulfonate with cyanuric chloride, followed by the fluoride source.

Exploration of Alternative Synthetic Pathways to this compound

Beyond the traditional halogen exchange, several modern and alternative pathways have been developed for the synthesis of sulfonyl fluorides. These methods could potentially be adapted for the synthesis of this compound.

From Sulfonic Acids: Direct deoxyfluorination of sulfonic acids offers a more streamlined approach. Reagents such as thionyl fluoride (SOF₂) or stable, solid fluorinating agents like Xtalfluor-E® can convert both aryl and alkyl sulfonic acids directly into sulfonyl fluorides, often under mild conditions and with high yields. nih.govrsc.orgrsc.orgresearchgate.net This avoids the need to isolate the often-reactive sulfonyl chloride intermediate.

From Thiols and Disulfides: Another strategy begins with thiols or disulfides. These can be converted to sulfonyl fluorides in a one-pot or stepwise process. The method involves oxidation of the sulfur species, for example with sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O), to form a sulfonyl chloride in situ, followed by fluorination with a source like potassium fluoride. mdpi.comsciencedaily.comresearchgate.net Electrochemical methods have also been developed that achieve an oxidative coupling of thiols and potassium fluoride directly to the sulfonyl fluoride. acs.org

Direct Fluorosulfonylation Methods: Advances in catalysis have enabled the direct synthesis of aryl sulfonyl fluorides from simpler starting materials. Palladium-catalyzed reactions can couple aryl halides or aryl thianthrenium salts with a sulfur dioxide source (like DABSO or Na₂S₂O₄) and an electrophilic fluorine source (like Selectfluor® or N-fluorobenzenesulfonimide) to afford the desired product. researchgate.netrsc.org Similarly, Grignard reagents can react with sulfuryl fluoride (SO₂F₂) to provide sulfonyl fluorides. mdpi.com While these methods have not been specifically reported for 2-functionalization of benzimidazole, they represent a powerful potential avenue for future synthetic design.

Scalability and Sustainable Synthesis Considerations for Large-Scale Production

The industrial-scale production of this compound necessitates a synthetic strategy that is not only high-yielding and cost-effective but also environmentally sustainable and scalable. Key considerations include the choice of starting materials, reaction conditions, catalyst systems, and purification methods. Modern synthetic approaches increasingly focus on one-pot reactions, the use of greener solvents, and the development of robust, reusable catalysts to minimize waste and energy consumption.

A promising and scalable route to this compound can be envisioned through the initial synthesis of a key precursor, benzimidazole-2-sulfonic acid or its corresponding sulfonyl chloride, followed by fluorination.

Precursor Synthesis: Benzimidazole-2-sulfonic acid

The synthesis of the benzimidazole core is a well-established area of heterocyclic chemistry, with numerous methods available. For large-scale production, one-pot, multi-component reactions are particularly attractive due to their efficiency and reduction of intermediate isolation steps.

A sustainable and scalable approach for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with various carbonyl compounds. nih.gov Recent advancements have focused on developing environmentally friendly catalytic systems. For instance, the use of erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) as a catalyst has been shown to selectively produce benzimidazole derivatives in water, a green solvent. nih.govbeilstein-journals.org Another approach utilizes a Co(II) complex to catalyze the dehydrogenative coupling of aromatic diamines and primary alcohols, offering good to excellent yields under mild conditions. rsc.org Photocatalytic methods, employing catalysts like Rose Bengal under visible light, also provide a green and efficient route to functionalized benzimidazoles. acs.org

For the specific synthesis of a precursor like benzimidazole-2-sulfonic acid, a potential scalable method involves the oxidative cyclization of o-phenylenediamine with a suitable C1 synthon. D-glucose has been reported as a biorenewable methine source for this transformation, proceeding in water to give excellent yields. organic-chemistry.org

Method Starting Materials Catalyst/Reagent Solvent Key Advantages for Scalability Ref.
Dehydrogenative Couplingo-phenylenediamine, primary alcoholCo(II) complex-Mild conditions, good to excellent yields. rsc.org
Photocatalytic Condensationo-phenylenediamine, aldehydeRose BengalAcetonitrileUse of visible light, reusable catalyst. acs.org
Oxidative Cyclocondensationo-phenylenediamine, benzaldehydeEr(OTf)3WaterGreen solvent, high selectivity. nih.govbeilstein-journals.org
Oxidative Cyclizationo-phenylenediamine, D-glucose-WaterBiorenewable C1 source, green solvent, excellent yields. organic-chemistry.org
One-pot, Three-componento-phenylenediamine, aldehyde, ammonium (B1175870) acetate (B1210297)Fe(III) porphyrin-High yields, mild conditions. nih.gov

Interactive Data Table: Scalable and Sustainable Methods for Benzimidazole Synthesis

MethodStarting MaterialsCatalyst/ReagentSolventKey Advantages for ScalabilityReference
Dehydrogenative Couplingo-phenylenediamine, primary alcoholCo(II) complex-Mild conditions, good to excellent yields. rsc.org
Photocatalytic Condensationo-phenylenediamine, aldehydeRose BengalAcetonitrileUse of visible light, reusable catalyst. acs.org
Oxidative Cyclocondensationo-phenylenediamine, benzaldehydeEr(OTf)3WaterGreen solvent, high selectivity. nih.govbeilstein-journals.org
Oxidative Cyclizationo-phenylenediamine, D-glucose-WaterBiorenewable C1 source, green solvent, excellent yields. organic-chemistry.org
One-pot, Three-componento-phenylenediamine, aldehyde, ammonium acetateFe(III) porphyrin-High yields, mild conditions. nih.gov

Conversion to this compound

Once the benzimidazole-2-sulfonic acid precursor is obtained, the next critical step is its conversion to the sulfonyl fluoride. A common and scalable method for the synthesis of sulfonyl fluorides is the halogen exchange of the corresponding sulfonyl chloride. nih.gov Therefore, the sulfonic acid would first be converted to benzimidazole-2-sulfonyl chloride.

A one-pot synthesis of sulfonyl fluorides from sulfonic acids has been developed, which proceeds via an in-situ generated sulfonyl chloride using cyanuric chloride, followed by treatment with potassium hydrogen fluoride (KHF2). nih.gov This method is advantageous for large-scale production as it avoids the isolation of the often-unstable sulfonyl chloride intermediate.

Alternatively, sulfonyl fluorides can be synthesized from sulfonamides. A practical method involves the reaction of a sulfonamide with Pyry-BF4 and MgCl2 to form the sulfonyl chloride in situ, which is then converted to the sulfonyl fluoride with potassium fluoride (KF). researchgate.net This approach is noted for its mild conditions and high chemoselectivity, making it suitable for late-stage functionalization and potentially scalable.

Precursor Reagents Key Features for Scalability Ref.
Benzimidazole-2-sulfonic acid1. Cyanuric chloride 2. KHF2One-pot procedure, readily available reagents. nih.gov
Benzimidazole-2-sulfonamide1. Pyry-BF4, MgCl2 2. KFMild conditions, high chemoselectivity. researchgate.net

Interactive Data Table: Scalable Conversion to Sulfonyl Fluorides

PrecursorReagentsKey Features for ScalabilityReference
Benzimidazole-2-sulfonic acid1. Cyanuric chloride 2. KHF2One-pot procedure, readily available reagents. nih.gov
Benzimidazole-2-sulfonamide1. Pyry-BF4, MgCl2 2. KFMild conditions, high chemoselectivity. researchgate.net

Sustainable Synthesis Considerations

For a truly sustainable large-scale process, several factors must be optimized:

Atom Economy: One-pot and multi-component reactions are inherently more atom-economical as they reduce the number of synthetic steps and the associated waste from intermediate purifications. nih.govorganic-chemistry.org

Catalysis: The use of non-toxic, earth-abundant metal catalysts (e.g., iron nih.gov) or metal-free organocatalysts (e.g., Rose Bengal acs.org) is preferred over precious or toxic heavy metals. The ability to recycle the catalyst is also a significant advantage.

Solvent Choice: Whenever possible, water should be used as the reaction solvent. nih.govorganic-chemistry.org If organic solvents are necessary, greener alternatives should be considered, and the total volume should be minimized.

Energy Consumption: Microwave-assisted synthesis can significantly reduce reaction times and energy input compared to conventional heating. tandfonline.com Photocatalytic reactions that utilize visible light are also an energy-efficient option. acs.org

By carefully selecting and optimizing the synthetic route based on these principles, the large-scale production of this compound can be achieved in an efficient, cost-effective, and environmentally responsible manner.

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation of 1h 1,3 Benzodiazole 2 Sulfonyl Fluoride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of "1H-1,3-benzodiazole-2-sulfonyl fluoride" in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecule's connectivity and electronic environment can be constructed. researchgate.netnih.gov

¹H NMR spectroscopy provides information about the number and types of protons in the molecule. For the benzimidazole (B57391) core, the aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum. The N-H proton of the benzimidazole ring gives rise to a characteristic signal that can be influenced by solvent and concentration. orientjchem.org

Table 1: Predicted ¹H and ¹³C NMR Data for 1H-1,3-benzodiazole-2-sulfonyl fluoride (B91410)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.2 - 7.8 (m)115 - 140
NHVariable-
C2-~150

Note: Predicted values are based on typical ranges for similar benzimidazole and sulfonyl fluoride-containing compounds. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the sulfonyl fluoride moiety. wikipedia.org The fluorine-19 nucleus has a natural abundance of 100% and a wide chemical shift range, making it an excellent probe for studying the local electronic environment of the fluorine atom. biophysics.org The chemical shift of the fluorine atom in "this compound" provides a unique signature for this functional group. spectrabase.comalfa-chemistry.com The typical chemical shift range for aryl sulfonyl fluorides is between +40 and +70 ppm relative to a standard reference such as CFCl₃. rsc.orgrsc.orgrsc.org Coupling between the fluorine and adjacent protons or carbons can also be observed, providing further structural information. wikipedia.org

X-ray Crystallography of this compound and its Covalent Adducts

X-ray crystallography provides a definitive three-dimensional structure of a molecule in the solid state. researchgate.net Obtaining single crystals of "this compound" would allow for the precise determination of bond lengths, bond angles, and torsion angles. wikipedia.orgmdpi.com This information is invaluable for understanding the molecule's conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are common in benzimidazole derivatives. researchgate.netmdpi.com

Furthermore, the crystal structures of covalent adducts formed from the reaction of "this compound" with biological nucleophiles can provide critical insights into its mechanism of action. researchgate.net These structures can reveal which amino acid residues are targeted and the geometry of the resulting covalent bond.

Vibrational Spectroscopy (IR, Raman) for Functional Group Interrogation and Intermolecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and to probe intermolecular interactions. acs.org

In the IR spectrum of "this compound," characteristic absorption bands for the N-H stretching vibration of the benzimidazole ring are expected in the region of 3200-3400 cm⁻¹. orientjchem.orgresearchgate.net The C=N and C=C stretching vibrations of the aromatic system typically appear between 1400 and 1600 cm⁻¹. researchgate.net The sulfonyl group (SO₂) will exhibit strong, characteristic asymmetric and symmetric stretching bands, usually found in the ranges of 1300-1400 cm⁻¹ and 1100-1200 cm⁻¹, respectively. nih.gov

Raman spectroscopy provides complementary information to IR spectroscopy. pismin.comresearchgate.netrsc.org The S-F stretching vibration, which may be weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum. researchgate.net Analysis of the vibrational spectra can also provide information about hydrogen bonding interactions by observing shifts in the N-H stretching frequency. acs.org

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-HStretching3200 - 3400
Aromatic C-HStretching3000 - 3100
C=N, C=CStretching1400 - 1600
SO₂Asymmetric Stretching1300 - 1400
SO₂Symmetric Stretching1100 - 1200
S-FStretching700 - 850

Mass Spectrometry for Reaction Pathway Intermediates and Precise Mass Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. acs.org High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps to confirm the molecular formula of "this compound". rsc.orguni.lu

Furthermore, MS is instrumental in studying reaction pathways by detecting and identifying reaction intermediates and products. researchgate.net For example, when "this compound" reacts with a protein, liquid chromatography-mass spectrometry (LC-MS) can be used to monitor the reaction over time and identify the modified protein. nih.govacs.org By analyzing the mass shift of the protein, the covalent modification can be confirmed. Tandem mass spectrometry (MS/MS) can then be used to fragment the modified protein and pinpoint the exact site of modification.

Reactivity Profiles and Mechanistic Investigations of 1h 1,3 Benzodiazole 2 Sulfonyl Fluoride

Nucleophilic Reactivity at the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride group (-SO₂F) is the primary site for nucleophilic attack in 1H-1,3-benzodiazole-2-sulfonyl fluoride. Aryl sulfonyl fluorides are recognized for their unique balance of stability and reactivity, which makes them valuable reagents in chemical synthesis and chemical biology. nih.gov Compared to their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater thermal and chemical robustness, particularly a notable resistance to hydrolysis. nih.gov This stability is attributed to the strong, highly polarized S-F bond. mdpi.com However, the electrophilicity of the sulfur atom is enhanced by the electron-withdrawing benzimidazole (B57391) core, rendering it susceptible to attack by a range of nucleophiles. This reactivity forms the basis of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions that utilize the reliable reactivity of the SO₂F group. researchgate.net

Aryl sulfonyl fluorides are generally characterized by their considerable stability towards hydrolysis, especially under neutral or physiological conditions. nih.govnih.gov This resistance to hydrolysis is a key feature that distinguishes them from other sulfonyl halides. mdpi.com The stability can, however, be influenced by the presence of electron-withdrawing groups on the aromatic ring, which can increase the electrophilicity of the sulfur center. nih.gov

While specific mechanistic studies on the hydrolysis of this compound are not extensively detailed in the literature, the mechanism can be inferred from related compounds. The hydrolysis of analogous sulfamates, for example, has been shown to proceed via a novel proton-in-flight mechanism, which significantly accelerates the reaction rate compared to structurally similar compounds lacking an N-H group. researchgate.net For this compound, hydrolysis would involve the nucleophilic attack of water or a solvent molecule on the sulfur atom. This can proceed through either an associative mechanism, involving a pentacoordinate intermediate, or a dissociative mechanism with a sulfonyl cation intermediate, depending on the reaction conditions such as pH and solvent polarity. The benzimidazole N-H proton could potentially play a role in mediating the reaction, analogous to the sulfamate systems. researchgate.net

The reaction of this compound with various nucleophiles is a cornerstone of its synthetic utility, primarily through SuFEx chemistry. researchgate.netnih.gov These reactions allow for the facile construction of sulfonamides, sulfonate esters, and other sulfur-containing derivatives.

Reactions with Amines: The reaction between sulfonyl fluorides and amines yields sulfonamides. This amidation can be sluggish with sterically hindered or less nucleophilic amines. chemrxiv.org However, the process can be significantly accelerated using catalytic methods. For instance, a combination of a catalytic amount of 1-hydroxybenzotriazole (HOBt) and silicon-based additives has been shown to effectively promote the amidation of various sulfonyl fluorides, providing excellent yields even with challenging substrates. chemrxiv.org The synthesis of diverse benzimidazole-sulfonyl derivatives often involves the reaction of a benzimidazole scaffold with sulfonyl chlorides or related precursors, highlighting the general utility of this linkage. nih.govresearchgate.net

Reactions with Alcohols and Phenols: Aliphatic alcohols react with sulfonyl fluorides to generate sulfonate esters. This transformation can be mediated by reagents like sulfuryl fluoride (SO₂F₂), which converts the alcohol into a highly reactive alkyl fluorosulfate intermediate that is then substituted. nih.gov This one-pot activation and derivatization strategy is versatile, although the high reactivity of the intermediate can limit the scope. nih.govyoutube.com The reaction with phenols is a key SuFEx process, readily forming aryl sulfonate esters. nih.gov

Reactions with Thiols: Thiols, being potent nucleophiles, are expected to react with this compound to form thiosulfonate esters. While specific examples with this exact compound are not prominent, the chemistry of related benzimidazole-2-thiols, which are used in various coupling and substitution reactions, demonstrates the reactivity of sulfur nucleophiles within this heterocyclic system. nih.govresearchgate.net

NucleophileProduct ClassReaction TypeCatalyst/Conditions (Example)
Primary/Secondary Amines (R-NH₂)Sulfonamides (Benzimidazole-SO₂-NHR)Amidation / SuFExCatalytic HOBt with TMDS additive chemrxiv.org
Alcohols (R-OH)Sulfonate Esters (Benzimidazole-SO₂-OR)Esterification / SuFExBase-mediated, SO₂F₂ activation nih.gov
Phenols (Ar-OH)Aryl Sulfonate Esters (Benzimidazole-SO₂-OAr)Esterification / SuFExBase-mediated nih.gov
Thiols (R-SH)Thiosulfonate Esters (Benzimidazole-SO₂-SR)ThiolysisBase-mediated

Electrophilic Reactivity of the Benzodiazole Core

The benzimidazole ring system can typically undergo electrophilic aromatic substitution. However, the reactivity of the benzodiazole core in this compound is profoundly influenced by the substituent at the 2-position. The -SO₂F group is a powerful electron-withdrawing and deactivating group. Consequently, it significantly reduces the electron density of the entire heterocyclic ring system, making it much less susceptible to attack by electrophiles compared to unsubstituted benzimidazole.

Pericyclic Reactions and Rearrangements Involving this compound

Pericyclic reactions and skeletal rearrangements are not a commonly reported class of transformations for this compound. The inherent stability of the aromatic benzimidazole core makes it unlikely to participate directly in concerted pericyclic reactions such as cycloadditions or electrocyclizations under normal conditions.

While rearrangements are known for related heterocyclic systems, such as the rhodium-catalyzed decomposition of N-sulfonyl-1,2,3-triazoles to form synthetically versatile N-(2-alkoxyvinyl)sulfonamides, there is no direct experimental evidence to suggest similar pathways for this compound. nih.gov The investigation of such reaction pathways for this specific compound remains a subject for theoretical and exploratory research rather than established synthetic methodology.

Kinetic and Thermodynamic Studies of Reaction Pathways

Detailed kinetic and thermodynamic parameters for the reactions of this compound are not widely published. However, a general understanding can be derived from studies of other sulfonyl fluorides. The reactivity of these compounds is a delicate balance between the thermodynamic stability conferred by the strong S-F bond and the kinetic accessibility of reaction pathways with potent nucleophiles. nih.govnih.gov

Kinetic studies, such as Reaction Progress Kinetic Analysis (RPKA), are essential tools for elucidating complex reaction mechanisms. chemrxiv.org For example, in palladium-catalyzed reactions involving alkyl sulfonyl fluorides, kinetic analysis combined with computational studies revealed that the SN2-type oxidative addition of the C-SO₂F bond was the turnover-limiting and diastereoselectivity-determining step. chemrxiv.org Similar studies for this compound would be crucial to optimize reaction conditions for derivatization, understand the influence of catalysts, and control product formation. Thermodynamic calculations, in parallel, help to assess the feasibility of proposed reaction pathways and the relative stability of intermediates and products.

Computational Approaches to Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry provides powerful tools for investigating the reactivity of sulfonyl fluorides, including this compound. Density Functional Theory (DFT) is a particularly valuable method for predicting reaction mechanisms, calculating reaction energy barriers, and analyzing the geometries of transition states. nih.govchemrxiv.org

For instance, a comprehensive DFT investigation into the formation of aryl sulfonyl fluorides via Bi(III) catalysis successfully characterized the entire catalytic cycle, identifying key intermediates and transition states and elucidating the role of the catalyst and additives. nih.gov Such computational models can be applied to the reactions of this compound to predict its reactivity with various nucleophiles, explore potential reaction pathways, and design more efficient catalytic systems. nih.gov

Furthermore, computational methods like Hirshfeld surface analysis can be used to understand and quantify intermolecular interactions in the solid state, providing insights into crystal packing and the non-covalent interactions involving the sulfonyl fluoride group and the benzimidazole ring. nih.gov These analyses, often coupled with DFT, help correlate the molecular structure with macroscopic properties. nih.govresearchgate.net

Computational MethodApplication in Studying Sulfonyl Fluoride ReactivityKey Insights Provided
Density Functional Theory (DFT)Reaction mechanism elucidation, transition state analysisReaction energy profiles, activation barriers, geometries of intermediates and transition states nih.govchemrxiv.org
Reaction Progress Kinetic Analysis (RPKA)Kinetic modeling of reaction pathwaysIdentification of rate-limiting steps, catalyst resting states, and reaction orders chemrxiv.org
Hirshfeld Surface AnalysisAnalysis of intermolecular interactions in crystalsQuantification of non-covalent interactions (e.g., hydrogen bonds, π-π stacking) nih.gov
Natural Bond Orbital (NBO) AnalysisStudy of charge distribution and orbital interactionsStabilization energies, charge transfer interactions researchgate.net

Computational and Theoretical Investigations on 1h 1,3 Benzodiazole 2 Sulfonyl Fluoride

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic architecture and bonding nature of 1H-1,3-benzodiazole-2-sulfonyl fluoride (B91410). These calculations, often employing methods like DFT, provide a detailed picture of the electron distribution, molecular orbitals, and the nature of the chemical bonds within the molecule.

The electronic structure of the benzimidazole (B57391) core is characterized by a delocalized π-system arising from the fused benzene (B151609) and imidazole (B134444) rings. The introduction of the sulfonyl fluoride group (-SO₂F) at the 2-position significantly influences this electronic landscape. The highly electronegative oxygen and fluorine atoms draw electron density away from the sulfur atom, which in turn affects the electronic properties of the benzimidazole ring system.

Natural Bond Orbital (NBO) analysis is a powerful tool to dissect the bonding in terms of localized electron-pair bonds. For 1H-1,3-benzodiazole-2-sulfonyl fluoride, NBO analysis would reveal the nature of the C-S, S-O, and S-F bonds. The S-F bond is expected to be highly polarized due to the large electronegativity difference between sulfur and fluorine. The S=O bonds are strong, polar covalent bonds. The interaction between the lone pairs of the nitrogen atoms in the imidazole ring and the antibonding orbitals of the sulfonyl group can also be quantified, providing insights into the electronic communication between the heterocyclic ring and the substituent.

The calculated charge distribution reveals the electrophilic and nucleophilic sites within the molecule. The sulfur atom of the sulfonyl fluoride group is expected to be highly electrophilic, making it susceptible to nucleophilic attack. The nitrogen atoms of the benzimidazole ring, on the other hand, would possess nucleophilic character.

Density Functional Theory (DFT) for Reactivity Prediction and Transition State Analysis

Density Functional Theory (DFT) is a versatile computational method used to predict the reactivity of molecules and to analyze the transition states of chemical reactions. For this compound, DFT calculations can elucidate its reactivity towards various reagents and help in understanding potential reaction mechanisms.

The reactivity of this compound is largely governed by the electrophilic nature of the sulfonyl fluoride moiety. The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be localized on the sulfonyl group, particularly on the sulfur atom. The energy of the LUMO is a key indicator of the molecule's susceptibility to nucleophilic attack; a lower LUMO energy suggests higher reactivity. mdpi.com

Global reactivity descriptors, derived from the energies of the Frontier Molecular Orbitals (HOMO and LUMO), provide a quantitative measure of reactivity. These descriptors include:

DescriptorFormulaSignificance for this compound
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. A higher value indicates greater stability.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Indicates the escaping tendency of electrons.
Electrophilicity Index (ω) μ² / (2η)Quantifies the electrophilic power of the molecule. A higher value suggests a stronger electrophile.

Molecular Dynamics Simulations of Solvation Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of this compound in different environments, offering insights into solvation effects and intermolecular interactions. These simulations model the movement of atoms and molecules over time, governed by a force field that describes the interatomic and intermolecular forces.

Solvation Effects: The behavior of this compound can be significantly influenced by the solvent. MD simulations can be used to study its solvation in various solvents, from polar protic (e.g., water, methanol) to aprotic (e.g., dimethyl sulfoxide, acetonitrile). The simulations can reveal the structure of the solvation shell around the molecule, including the preferred orientation of solvent molecules and the formation of hydrogen bonds. For example, in aqueous solution, water molecules are expected to form hydrogen bonds with the nitrogen atoms of the benzimidazole ring and the oxygen atoms of the sulfonyl group. The fluoride atom can also participate in hydrogen bonding. Understanding these solvation effects is crucial as they can impact the molecule's conformation, reactivity, and spectroscopic properties.

Intermolecular Interactions: In the solid state or in concentrated solutions, intermolecular interactions play a key role in determining the macroscopic properties. MD simulations can be used to study these interactions, which include:

Hydrogen Bonding: The N-H group of the imidazole ring can act as a hydrogen bond donor, while the nitrogen atoms and the oxygen atoms of the sulfonyl group can act as acceptors.

π-π Stacking: The aromatic benzimidazole rings can engage in π-π stacking interactions, which are important for the packing of molecules in the solid state.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar sulfonyl fluoride group, leading to dipole-dipole interactions.

By analyzing the trajectories from MD simulations, quantitative information about these interactions, such as their frequency and lifetime, can be obtained. This information is valuable for understanding the crystal packing of the molecule and for designing materials with specific properties.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters of molecules. These predictions can aid in the interpretation of experimental spectra and can be a valuable tool for structural elucidation. For this compound, the following spectroscopic properties can be computationally predicted:

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts, when compared with experimental data, can help in assigning the signals in the NMR spectra. For instance, the ¹⁹F NMR chemical shift would be characteristic of the sulfonyl fluoride group. It has been noted in studies of other sulfonyl fluorides that while there may not be a direct correlation between the calculated ¹⁹F NMR shifts and reactivity, ¹³C NMR data can show a correlation. mdpi.com

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for infrared (IR) and Raman spectroscopy can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations provide a theoretical vibrational spectrum that can be compared with the experimental one. The characteristic stretching frequencies for the N-H, C=N, S=O, and S-F bonds can be identified, aiding in the structural characterization of the molecule.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of the electronic transitions from the ground state to various excited states. The calculated absorption maxima (λmax) and oscillator strengths can be compared with the experimental UV-Vis spectrum to understand the electronic transitions occurring in the molecule, such as π→π* and n→π* transitions.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. Validation with experimental data, where available for the parent compound or its derivatives, is crucial to assess the reliability of the computational model.

Conformational Analysis and Energy Landscapes of this compound and its Derivatives

The biological activity and reactivity of a molecule are often dependent on its three-dimensional conformation. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds.

The primary bond that allows for conformational flexibility in this molecule is the C-S bond connecting the benzimidazole ring to the sulfonyl fluoride group. Rotation around this bond can lead to different orientations of the sulfonyl fluoride group relative to the plane of the benzimidazole ring.

Computational methods can be used to construct a potential energy surface (PES) or an energy landscape for this rotation. This is typically done by systematically changing the dihedral angle of the C-C-S-F or N-C-S-F bonds and calculating the energy at each point. The resulting energy profile reveals the low-energy conformations (energy minima) and the energy barriers (transition states) that separate them.

The global minimum on the potential energy surface corresponds to the most stable conformation of the molecule. The energy barriers between different conformations determine the ease with which the molecule can interconvert between them at a given temperature.

For derivatives of this compound, the nature and position of the substituents on the benzimidazole ring can significantly influence the conformational preferences and the energy landscape. For example, bulky substituents near the sulfonyl fluoride group could introduce steric hindrance, leading to a different set of stable conformations and higher rotational barriers. Understanding these conformational preferences is critical for structure-activity relationship (SAR) studies and for the rational design of new derivatives with desired properties.

Derivatization, Functionalization, and Analogue Synthesis Based on the 1h 1,3 Benzodiazole 2 Sulfonyl Fluoride Scaffold

Strategic Modification of the Benzodiazole Nitrogen Atoms

The nitrogen atoms within the benzimidazole (B57391) ring system of 1H-1,3-benzodiazole-2-sulfonyl fluoride (B91410) are key sites for derivatization. The acidic nature of the N-H group facilitates reactions such as N-alkylation and N-arylation, enabling the introduction of a variety of substituents that can modulate the compound's physicochemical properties. nih.gov

N-Alkylation: The introduction of alkyl groups onto the benzimidazole nitrogen can be achieved through various synthetic methods. For example, N-alkylation of 2-azidobenzenesulfonamide (B1252160) with 5-bromopent-1-ene has been reported to yield the corresponding N-pentenyl sulfonamide. nih.gov Similarly, a series of N-1 alkylated benzimidazole derivatives have been synthesized and evaluated for their potential as antiviral agents. nih.gov These studies highlight how modifications at the nitrogen atom can significantly influence the biological activity of the resulting compounds. nih.gov

N-Arylation: The introduction of aryl groups at the nitrogen positions can also be accomplished. For instance, a series of N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles have been synthesized by reacting the corresponding 2-substituted benzimidazole with an arylsulfonyl chloride in the presence of sodium hydride. nih.gov This approach allows for the creation of donor-π-acceptor systems with potential applications in nonlinear optics. nih.gov

The ability to functionalize the nitrogen atoms of the benzimidazole core provides a powerful tool for fine-tuning the electronic and steric properties of the molecule, which is crucial for developing compounds with specific desired characteristics.

Table 1: Examples of N-Substituted 1H-1,3-benzodiazole-2-sulfonyl fluoride Derivatives and their Synthetic Approaches
Derivative TypeGeneral Structure/ExampleSynthetic MethodKey ReagentsReference
N-Alkylated BenzimidazoleN-pentenyl-2-azidobenzenesulfonamideN-alkylation2-azidobenzenesulfonamide, 5-bromopent-1-ene nih.gov
N-Alkylated Benzimidazole2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-olN-alkylationSubstituted benzimidazole, alkyl halide nih.gov
N-Arylsulfonyl BenzimidazoleMethyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylatesN-sulfonylation2-substituted benzimidazole, arylsulfonyl chloride, sodium hydride nih.gov

Introduction of Peripheral Functionalities on the Benzodiazole Ring

Beyond modifications at the nitrogen atoms, the introduction of various functional groups onto the benzene (B151609) portion of the benzodiazole ring offers another avenue for creating diverse analogues. These peripheral functionalities can significantly impact the molecule's properties and biological activities.

For example, the synthesis of benzimidazole derivatives bearing a 1,3,4-oxadiazole (B1194373) nucleus has been reported, where substituents on the benzimidazole ring system were varied to explore their antimicrobial activity. scholarsresearchlibrary.com In another study, the synthesis of ring-fused benzimidazoles, such as pyrrolo-, pyrido-, and azepino-[1,2-a]benzimidazoles, demonstrates the extensive possibilities for structural elaboration of the core scaffold. nih.gov

The synthesis of these complex derivatives often involves multi-step reaction sequences. For instance, 2-aryl substituted benzimidazole derivatives bearing a 1,3,4-oxadiazole nucleus have been synthesized starting from the reaction of o-phenylenediamine (B120857) with aromatic acids. scholarsresearchlibrary.com Subsequent reactions, including esterification, hydrazide formation, and cyclization, lead to the final functionalized products. scholarsresearchlibrary.com These examples underscore the modularity of the benzimidazole scaffold, allowing for the systematic introduction of diverse chemical moieties to explore structure-activity relationships.

Exploration of Sulfonyl Fluoride Transformations to Other Sulfonyl Derivatives

The sulfonyl fluoride group is a key reactive handle that can be transformed into a variety of other sulfonyl-containing functionalities, such as sulfonamides, sulfonic esters, and sulfonic acids. This versatility greatly expands the chemical space accessible from the this compound scaffold.

Sulfonamides: The conversion of sulfonyl fluorides to sulfonamides is a particularly important transformation due to the prevalence of the sulfonamide functional group in pharmaceuticals. theballlab.comacs.orgacs.org While sulfonyl fluorides are generally more stable and less reactive than their sulfonyl chloride counterparts, methods have been developed to facilitate their reaction with amines. theballlab.comacs.org For example, the use of calcium triflimide [Ca(NTf2)2] as a Lewis acid has been shown to activate sulfonyl fluorides for nucleophilic attack by a wide range of amines, leading to the formation of sulfonamides in good yields. theballlab.comacs.org This method is applicable to both aromatic and aliphatic amines. acs.org

Sulfonic Esters: Sulfonyl fluorides can also be converted to sulfonic esters. A one-pot palladium-catalyzed reaction has been described where aryl iodides are converted to aryl sulfonyl fluorides, which can then be transformed into aryl sulfonamides and sulfonic esters using cesium carbonate under mild conditions. organic-chemistry.org

Sulfonic Acids: The conversion of sulfonyl fluorides to sulfonic acids is another possible transformation, although the direct synthesis of sulfonyl fluorides from sulfonic acids is more commonly reported. nih.govresearchgate.netnih.govoup.comrsc.org These methods often involve the use of reagents like thionyl fluoride or Xtalfluor-E®. nih.govresearchgate.netrsc.org

The ability to transform the sulfonyl fluoride group provides a strategic advantage in medicinal chemistry and materials science, allowing for the late-stage functionalization of complex molecules to generate libraries of diverse sulfonyl derivatives for screening and optimization.

Table 2: Transformations of the Sulfonyl Fluoride Group
Target Functional GroupGeneral ReactionKey Reagents/CatalystsReference
SulfonamideR-SO₂F + R'R''NH → R-SO₂NR'R''Ca(NTf₂)₂, t-amylOH theballlab.comacs.org
Sulfonic EsterR-SO₂F + R'OH → R-SO₂OR'Cs₂CO₃ organic-chemistry.org
Sulfonic AcidR-SO₂F + H₂O → R-SO₃H(Hydrolysis) nih.govresearchgate.netnih.govoup.comrsc.org

Structure-Reactivity Relationship (SRR) Studies of this compound Analogues

Understanding the relationship between the structure of this compound analogues and their reactivity is crucial for designing molecules with specific properties. The electronic and steric nature of substituents on both the benzimidazole ring and the sulfonyl fluoride group can significantly influence the reactivity of the molecule.

For example, in the synthesis of sulfonamides from sulfonyl fluorides, the electronic nature of both the sulfonyl fluoride and the amine plays a critical role in the reaction outcome. theballlab.com Electron-deficient sulfonyl fluorides are generally more reactive towards nucleophilic attack.

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the structure-reactivity relationships of these compounds. researchgate.netbiointerfaceresearch.com By calculating molecular properties like electrostatic potential surfaces and frontier molecular orbital energies, it is possible to predict the most reactive sites within a molecule and understand how different substituents modulate this reactivity. researchgate.net For instance, such studies on 2,1,3-benzoxadiazole derivatives have been used to understand their chemical behavior and identify compounds with desirable properties. researchgate.net

Structure-activity relationship (SAR) studies are also instrumental in the development of biologically active compounds. For example, in a series of benzene homologues tethered with 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) motifs, SAR studies identified potent inhibitors of histone demethylase LSD1. mdpi.com These studies revealed that the nature and position of substituents on the aromatic rings were critical for both potency and selectivity. mdpi.com Similarly, for a series of N-1 alkylated benzimidazole derivatives, the nature of the substituent at the N-1 position and on the benzimidazole ring played a significant role in their antiviral activity. nih.gov

The systematic exploration of these structure-reactivity and structure-activity relationships is a key aspect of the rational design of novel this compound analogues for various applications.

Applications of 1h 1,3 Benzodiazole 2 Sulfonyl Fluoride in Advanced Chemical Biology and Chemical Probe Development

Development of Covalent Activity-Based Probes for Target Identification

Covalent activity-based probes (ABPs) are indispensable tools for functional proteomics, enabling the identification and characterization of enzyme activity in complex biological systems. The design of these probes hinges on two key components: a reactive group (or "warhead") that forms a covalent bond with a target protein, and a recognition element that directs the probe to a specific class of proteins or binding site.

The sulfonyl fluoride (B91410) (-SO2F) moiety of 1H-1,3-benzodiazole-2-sulfonyl fluoride serves as an effective and versatile electrophilic warhead. researchgate.netnih.gov Unlike more common warheads that exclusively target cysteine, the sulfonyl fluoride group can covalently modify a broader range of nucleophilic amino acid residues. nih.govbenthamscience.com This includes not only the highly reactive serine, but also context-specific tyrosine, lysine, threonine, cysteine, and histidine residues. researchgate.netnih.govbenthamscience.com This expanded targeting scope makes the sulfonyl fluoride warhead particularly valuable for developing novel probes to explore protein classes that may lack an accessible cysteine in their active sites. nih.gov

The benzimidazole (B57391) scaffold of this compound provides the recognition element. Benzimidazole is widely regarded as a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its ability to engage in various binding interactions, including hydrogen bonding and π-π stacking. nih.gov This allows it to bind with high affinity to a multitude of biological macromolecules. nih.gov By attaching the sulfonyl fluoride warhead to this scaffold, a resulting ABP could be directed toward specific protein targets, where the warhead would then covalently label the protein, enabling its subsequent identification and validation.

Table 1: Amino Acid Residues Targeted by the Sulfonyl Fluoride Warhead

Amino Acid Reactivity with Sulfonyl Fluoride Reference
Serine Common target, especially in proteases researchgate.net
Tyrosine Context-specific, labels functional residues researchgate.net
Lysine Context-specific nucleophile researchgate.netbenthamscience.com
Threonine Known to be modified researchgate.netbenthamscience.com
Histidine Known to be modified researchgate.netnih.gov

Application in Proteome-Wide Profiling and Target Engagement Studies in Cellular Contexts

Proteome-wide profiling using chemical probes allows for a global snapshot of enzyme activities and drug-target interactions within a living cell. Probes based on the sulfonyl fluoride warhead are well-suited for these studies due to their stability in aqueous environments and their tuned reactivity, which minimizes off-target labeling. researchgate.netnih.gov

A probe designed from this compound could be used for chemoproteomic profiling to identify the cellular targets of benzimidazole-based compounds. By introducing a reporter tag (like an alkyne or azide (B81097) for click chemistry) onto the benzimidazole scaffold, researchers could treat cells with the probe, lyse the cells, and then use the reporter tag to enrich and identify any proteins that have been covalently labeled. This approach is invaluable for target deconvolution—the process of identifying the specific molecular targets responsible for a drug's therapeutic effects or toxicities.

Furthermore, such probes are critical for target engagement studies. These experiments confirm that a drug is binding to its intended target in a cellular context. In a competitive profiling experiment, cells could be pre-treated with a non-tagged benzimidazole-based drug candidate, followed by treatment with a tagged this compound probe. If the drug and the probe compete for the same binding site, a decrease in the labeling signal from the probe would be observed, confirming target engagement. This technique provides crucial information for drug development, linking target occupancy to cellular response.

Design of Small Molecule Ligands Incorporating the Sulfonyl Fluoride Warhead for Mechanistic Interrogation

Incorporating a sulfonyl fluoride warhead into a small molecule ligand transforms it from a reversible binder into a covalent, irreversible inhibitor. This is a powerful strategy for achieving potent and sustained target inhibition and for interrogating the mechanism of action of proteins.

The this compound structure represents a foundational template for designing such covalent ligands. The benzimidazole core can be chemically modified to optimize binding affinity and selectivity for a protein of interest, leveraging structure-activity relationships (SAR) as is common in medicinal chemistry. nih.gov Once the ligand is guided to the target by the benzimidazole portion, the sulfonyl fluoride warhead can form a permanent bond with a nearby nucleophilic residue.

A key example of this strategy in action involves the development of sulfonyl fluoride-based probes for cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.gov Researchers successfully designed a molecule, EM12-SF, that uses a sulfonyl fluoride to covalently engage a histidine residue in CRBN. nih.gov This approach led to the discovery of novel molecular glue degraders. nih.gov Similarly, a ligand based on this compound could be designed to target other enzymes where a benzimidazole moiety is known to bind, converting a known reversible inhibitor into a potent covalent tool for mechanistic studies.

Use as a Synthetic Building Block for Complex Molecule Synthesis

In chemical synthesis, "building blocks" are readily available molecules that serve as starting points for constructing more complex structures. Fluorinated compounds are particularly valuable as building blocks in medicinal chemistry and materials science, as the inclusion of fluorine can enhance properties like metabolic stability, binding affinity, and thermal stability.

This compound possesses the key features of a useful synthetic building block. It contains two key functionalities: the benzimidazole ring system and the reactive sulfonyl fluoride group. The benzimidazole ring can be further functionalized at its nitrogen positions, while the sulfonyl fluoride can undergo substitution reactions. For instance, sulfonyl fluorides are often more stable and selective precursors to sulfonamides compared to the more common sulfonyl chlorides. benthamscience.com This allows this compound to be used as a stable precursor for synthesizing a library of benzimidazole-2-sulfonamide derivatives, which are a class of compounds with known biological activities. The use of such modular building blocks accelerates the discovery of new bioactive molecules and advanced materials.

Bioorthogonal Chemistry Applications Utilizing the Sulfonyl Fluoride Handle

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. While the sulfonyl fluoride group is primarily known as a covalent warhead, its reactivity can potentially be harnessed for bioorthogonal applications. The key requirement is that the reaction partner must be completely abiotic and the reaction must proceed under physiological conditions.

The concept of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a new generation of click chemistry, makes this plausible. The sulfonyl fluoride group is a SuFExable handle, meaning it can react selectively with specific partners. While this application for this compound has not been extensively documented, its potential exists. For example, if a protein or other biomolecule could be metabolically or genetically engineered to contain a unique, highly reactive nucleophile, a this compound molecule could be used to selectively label it in a living organism. More commonly, the sulfonyl fluoride's orthogonal reactivity is valued in synthesis, where it remains inert to many reagents that would react with other functional groups, allowing for more complex and streamlined synthetic routes. benthamscience.com

Emerging Research Frontiers and Future Directions for 1h 1,3 Benzodiazole 2 Sulfonyl Fluoride

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by enabling predictive modeling of reaction outcomes, thereby accelerating the discovery and optimization of synthetic routes. For a molecule like 1H-1,3-benzodiazole-2-sulfonyl fluoride (B91410), ML algorithms can be trained on large datasets of related reactions to predict optimal synthesis conditions and reactivity patterns.

Recent studies have demonstrated the power of machine learning in navigating the complex reaction space of sulfonyl fluorides for processes like deoxyfluorination. acs.org These models can accurately predict high-yielding conditions for new substrates by analyzing the intricate interplay between reagents, bases, and catalysts. acs.org This approach can be directly applied to the synthesis and reactions of 1H-1,3-benzodiazole-2-sulfonyl fluoride. For instance, an ML model could predict the yield of a Sulfur(VI) Fluoride Exchange (SuFEx) reaction involving this compound with various nucleophiles under different conditions.

The development of such predictive tools relies on the generation of comprehensive datasets. High-throughput experimentation (HTE) platforms can be employed to rapidly screen a multitude of reaction parameters, including solvents, temperatures, and catalyst loadings, creating the rich data needed for robust model training. beilstein-journals.orgresearchgate.net Bayesian optimization algorithms, for example, have been successfully used to optimize reaction conditions with minimal experimental runs, making the process highly efficient. researchgate.netrsc.org

Future research will likely focus on developing more sophisticated "quantum fingerprints" for molecules like this compound, which use quantum-computed features to predict reactivity with even greater accuracy. organic-chemistry.org These data-driven approaches will not only streamline the synthesis of this specific compound but also uncover novel reactivity patterns that are not immediately obvious through traditional experimental intuition. duke.edu

Input ParameterDescriptionExample for this compoundPredicted Outcome
Nucleophile StructureMolecular descriptors of the reacting partner (e.g., electronic properties, sterics).Phenol, primary amine, secondary amineReaction Yield (%), Selectivity (%)
Catalyst/BaseType and concentration of catalyst or base used in the reaction.DBU, DMAP, HOBtReaction Rate, Product Purity (%)
SolventProperties of the reaction medium (e.g., polarity, boiling point).Acetonitrile, Dichloromethane, WaterOptimal Reaction Temperature (°C)
TemperatureThe reaction temperature in degrees Celsius.25, 50, 80By-product Formation (%)

Exploration of Novel Catalytic Transformations Mediated by this compound Derivatives

One promising avenue is the development of organocatalysts. For instance, chiral amines have been used to catalyze stereoselective reactions involving benzimidazole (B57391) derivatives. thieme-connect.com By functionalizing the benzimidazole core of this compound with catalytically active moieties, new asymmetric transformations could be developed. The sulfonyl fluoride group itself can also play a role in catalysis, either by acting as a leaving group in a catalytic cycle or by influencing the electronic properties of the catalyst.

Furthermore, the SuFEx reactivity of the sulfonyl fluoride group can be harnessed to synthesize novel catalyst structures. For example, this compound could be reacted with a chiral alcohol or amine to generate a new chiral ligand. The resulting sulfonamide or sulfonate ester could then be used in metal-catalyzed or organocatalytic reactions. Recent research has highlighted the development of broad-spectrum catalytic amidation of sulfonyl fluorides, a methodology that could be readily applied to create libraries of potential catalysts derived from this compound. researchgate.net

Derivative of this compoundPotential Catalytic ApplicationReaction TypeAnticipated Benefit
Chiral amine-functionalized benzimidazole sulfonyl fluorideAsymmetric Aldol ReactionOrganocatalysisHigh enantioselectivity in carbon-carbon bond formation.
Palladium(II) complex of a phosphine-modified benzimidazole sulfonamideCross-Coupling ReactionsMetal-catalyzedEnhanced catalytic activity and stability. acs.org
Benzimidazole-sulfonyl fluoride anchored to a solid supportHeterogeneous CatalysisFlow chemistryEasy catalyst recovery and reuse.
Proline-derived benzimidazole sulfonamideAsymmetric Michael AdditionOrganocatalysisAccess to chiral building blocks.

Advanced Materials Science Applications: Polymer Chemistry and Supramolecular Assembly

The unique structural and reactive properties of this compound make it a highly attractive building block for the creation of advanced materials. Its rigid benzimidazole core can impart thermal stability and desirable electronic properties to polymers, while the sulfonyl fluoride group offers a versatile handle for polymerization and modification through SuFEx click chemistry.

In polymer chemistry, this compound can be envisioned as a monomer in the synthesis of novel high-performance polymers. For example, it could be copolymerized with other monomers to create poly(arylene ether sulfone)s or polybenzimidazoles with tailored properties. The incorporation of the benzimidazole unit is known to enhance the glass transition temperature and thermal stability of polymers. tandfonline.comepa.gov The sulfonyl fluoride group can be used for post-polymerization modification, allowing for the introduction of various functional groups along the polymer chain. chemrxiv.org

The field of supramolecular chemistry also presents exciting opportunities. The benzimidazole moiety can participate in hydrogen bonding and π-π stacking interactions, while the highly polar sulfonyl fluoride group can engage in specific intermolecular interactions. rsc.orgnih.gov This could enable the self-assembly of this compound into well-defined nanostructures, such as nanowires or liquid crystals. The fluorinated nature of the sulfonyl fluoride group can also drive the formation of unique supramolecular architectures through fluorous interactions. rsc.org

Material TypeRole of this compoundPotential PropertiesPotential Applications
High-Performance PolymerMonomer or co-monomerHigh thermal stability, chemical resistance, high glass transition temperature.Aerospace components, membranes for fuel cells.
Functional PolymerBackbone with pendant sulfonyl fluoride groups for post-polymerization modification.Tunable properties, reactive polymer scaffolds.Drug delivery systems, polymer-supported catalysts.
Supramolecular GelGelator moleculeStimuli-responsive materials, self-healing properties.Soft electronics, tissue engineering.
Organic SemiconductorComponent in a charge-transporting material.Enhanced charge mobility, thermal stability. rsc.orgOrganic photovoltaics (OPVs), organic light-emitting diodes (OLEDs).

Sustainable and Green Chemistry Approaches in this compound Research

The principles of green chemistry are increasingly guiding synthetic research, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and its derivatives is an area ripe for the application of these principles.

The synthesis of the benzimidazole core can be achieved through various green methods. These include solvent-free reactions, often assisted by microwave irradiation or ball milling, which can significantly reduce reaction times and eliminate the need for volatile organic solvents. tandfonline.comepa.govnih.gov The use of heterogeneous catalysts, such as zinc acetate (B1210297) or silica-supported sulfuric acid, allows for easy separation and recycling, further enhancing the sustainability of the process. rsc.orgchemmethod.com Water-based synthetic methods are also being explored, offering an environmentally benign alternative to traditional organic solvents. acs.orgnih.gov

Similarly, greener routes to the sulfonyl fluoride group are being developed. Traditional methods often rely on hazardous reagents like sulfuryl fluoride gas. eurekalert.orgsciencedaily.com More recent approaches utilize safer and more manageable fluoride sources like potassium fluoride in aqueous or biphasic systems. acs.orgnih.gov One-pot procedures that convert stable starting materials like thiols or disulfides directly to sulfonyl fluorides represent a significant step forward in terms of efficiency and environmental impact. eurekalert.orgsciencedaily.comresearchgate.net These methods often produce only benign salts as by-products, aligning perfectly with the goals of green chemistry. eurekalert.orgsciencedaily.com

Green Chemistry ApproachApplication to SynthesisKey AdvantagesReference Example
Solvent-Free SynthesisCondensation of o-phenylenediamine (B120857) with an appropriate electrophile to form the benzimidazole ring.Reduced waste, lower environmental impact, often faster reaction rates.Ball milling of o-phenylenediamine and an aldehyde. nih.gov
Aqueous SynthesisFluorination of a sulfonyl chloride precursor to the sulfonyl fluoride.Use of a non-toxic, inexpensive, and non-flammable solvent.Direct chloride/fluoride exchange in a water/acetone mixture. acs.orgnih.gov
Catalytic MethodsUse of recyclable catalysts for the formation of the benzimidazole ring.Reduced catalyst loading, simplified purification, and lower cost.ZnO nanoparticles as a catalyst for benzimidazole synthesis. nih.gov
One-Pot ReactionsConversion of thiols/disulfides directly to sulfonyl fluorides.Increased efficiency, reduced number of workup steps, less waste generation.Reaction with SHC5® and KF. eurekalert.orgsciencedaily.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-1,3-benzodiazole-2-sulfonyl fluoride, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of the benzodiazole core. A common approach is reacting 1H-1,3-benzodiazole with sulfuryl fluoride (SO₂F₂) under controlled anhydrous conditions. Optimization can be achieved by adjusting temperature (e.g., 0–5°C to minimize side reactions) and using catalysts like pyridine to enhance electrophilic substitution . For structural analogs, microwave-assisted synthesis has been reported to improve yield and reduce reaction time (e.g., 20–30 minutes at 100–150 W) .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 19F^{19}\text{F} NMR to confirm the sulfonyl fluoride group (typically δ ~50–60 ppm). 1H^{1}\text{H} NMR resolves benzodiazole protons (aromatic region δ ~7.0–8.5 ppm) .
  • X-ray Crystallography : Single-crystal analysis (e.g., SHELX programs) provides bond lengths and angles, critical for verifying sulfonyl fluoride geometry. For example, the S–F bond in sulfonyl fluorides is ~1.58 Å, and the O–S–O angle is ~120° .
  • Infrared (IR) Spectroscopy : Identify S–F stretching vibrations (~1370–1400 cm⁻¹) and benzodiazole ring modes (~1600 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (PPE) due to potential skin corrosion (WGK 3 classification for similar sulfonyl fluorides) .
  • Avoid aqueous environments to prevent hydrolysis to sulfonic acids, which may release HF. Store under inert gas (e.g., argon) at –20°C .
  • For spill management, neutralize with calcium carbonate or sodium bicarbonate .

Advanced Research Questions

Q. How can computational methods elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonyl fluoride group often acts as an electrophile in click chemistry .
  • Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., σ→σ* in S–F bonds) using software like Gaussian at the B3LYP/6-311++G(d,p) level .
  • Non-Adiabatic Molecular Dynamics (NAMD) : Model photolysis pathways, as demonstrated for analogous triazole derivatives .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts in sulfonylation reactions?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Identify byproducts (e.g., sulfonic acids from hydrolysis) .
  • Kinetic Studies : Vary reaction parameters (temperature, solvent polarity) to isolate intermediates. For example, dichloromethane vs. THF may stabilize charged transition states .
  • Theoretical Validation : Compare experimental IR/NMR data with DFT-simulated spectra to confirm intermediates .

Q. How can this compound be applied in metal-free click chemistry for bioconjugation?

  • Methodological Answer :

  • Ethenesulfonyl Fluoride Analogs : Use as an acetylene surrogate in strain-promoted cycloadditions. React with azides at room temperature in DMSO/water (1:1) to form triazoles. Monitor reaction progress via 19F^{19}\text{F} NMR loss at ~50 ppm .
  • Kinetic Profiling : Measure second-order rate constants (e.g., k2k_2 ~10⁻³ M⁻¹s⁻¹ for similar reactions) to optimize stoichiometry .

Methodological Design Considerations

Q. How to design experiments to study hydrolytic stability under physiological conditions?

  • Methodological Answer :

  • pH-Dependent Kinetics : Incubate the compound in buffered solutions (pH 4–9) at 37°C. Use HPLC to quantify degradation products (e.g., sulfonic acid) over 24–72 hours .
  • Activation Energy Calculation : Perform Arrhenius analysis at 25–50°C to predict shelf-life .

Q. What advanced crystallographic approaches address challenges in resolving disorder in the sulfonyl fluoride group?

  • Methodological Answer :

  • Twinned Data Refinement : Use SHELXL for high-resolution data (>1.0 Å). Apply TWIN and BASF commands to model rotational/displacement disorders .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···F contacts) to explain packing anomalies .

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